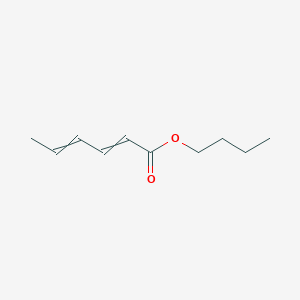

(2E,4E)-hexa-2,4-dienoic acid butyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVZKPKDMFXESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for the Characterization and Quantification of 2e,4e Hexa 2,4 Dienoic Acid Butyl Ester

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For (2E,4E)-hexa-2,4-dienoic acid butyl ester, several chromatographic methods are particularly effective.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. birchbiotech.com It is widely used to determine the purity of a sample by separating the target compound from any volatile impurities. birchbiotech.comyoutube.com

In a typical GC analysis, the sample is vaporized and injected into the instrument. An inert carrier gas, such as helium or nitrogen, transports the sample through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary liquid or solid phase. birchbiotech.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier.

The purity of this compound can be determined by analyzing the resulting chromatogram. youtube.com The area of the peak corresponding to the butyl ester is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com The percent purity is calculated by dividing the peak area of the target compound by the total peak area and multiplying by 100. youtube.com For accurate quantification, reference standards of known purity are used for calibration. youtube.com

Table 1: Example of Purity Calculation using GC Peak Area

| Compound | Retention Time (min) | Peak Area |

|---|---|---|

| Impurity 1 | 4.5 | 1500 |

| This compound | 6.2 | 285000 |

| Impurity 2 | 7.1 | 3500 |

| Total Area | 290000 |

| Purity (%) | | 98.28% |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of a wide range of compounds, including this compound. libretexts.orgresearchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. libretexts.org The separation of the sample's components is based on their differing interactions with the stationary phase. researchgate.net

HPLC is routinely used for quality control to determine the concentration of active ingredients and preservatives in various products. libretexts.orghelixchrom.com The technique offers high resolution, sensitivity, and reproducibility. helixchrom.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds like this compound. nih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C18), while the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.govtaylorandfrancis.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the non-polar stationary phase and are retained longer in the column. The polarity of the mobile phase can be adjusted to control the elution of the compounds. taylorandfrancis.com For the analysis of sorbate (B1223678) esters, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is often employed. researchgate.netakjournals.com

Table 2: Typical RP-HPLC Conditions for Sorbate Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.5) researchgate.net |

| Detection | UV at 260 nm researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Temperature | 25 °C researchgate.net |

For complex samples containing compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation. mastelf.com In such cases, gradient elution is employed, where the composition of the mobile phase is changed over the course of the analysis. mastelf.combitesizebio.com Typically, the strength of the organic solvent in the mobile phase is gradually increased, which reduces the retention time of the later-eluting, more strongly retained components. bitesizebio.com

Optimizing the gradient is crucial for achieving good resolution and efficient separation in a reasonable time. mastelf.com This involves adjusting the initial and final solvent compositions, the gradient slope, and the duration of any isocratic holds. mastelf.comwelch-us.com A scouting run with a broad gradient can be used to identify the approximate elution conditions, which are then refined in subsequent runs. mastelf.com For instance, the gradient can be "stretched out" in the region where the compounds of interest elute to improve their separation. bitesizebio.com

Table 3: Example of a Gradient Elution Program

| Time (min) | % Aqueous (Buffer) | % Organic (Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

Capillary Electrophoresis (CE) for Separation of Sorbate Esters

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov This technique is particularly useful for the analysis of charged species and can be applied to the analysis of sorbates. nih.govnih.gov In capillary zone electrophoresis (CZE), a common mode of CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. nih.gov

When a voltage is applied across the capillary, all components of the sample migrate towards the cathode due to the electroosmotic flow. youtube.com However, their individual migration velocities differ based on their charge-to-size ratio, leading to separation. youtube.com Cations are accelerated, anions are retarded, and neutral species move at the rate of the electroosmotic flow. youtube.com

For the analysis of sorbate esters, the methodology would be adapted from the analysis of sorbic acid. Sorbic acid has a carboxylic group with a pKa of 4.8, and its analysis is typically performed at a pH above this value to ensure it is ionized. nih.gov A study on the analysis of sorbate in meat products utilized a sodium tetraborate (B1243019) electrolyte solution at pH 9.3. nih.gov The analysis of this compound would likely involve similar principles, potentially after hydrolysis to the sorbate anion for detection. The technique is known for its short analysis times, high efficiency, and low consumption of reagents. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds. For this compound, techniques such as mass spectrometry and infrared spectroscopy provide characteristic spectral data.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The NIST WebBook provides mass spectral data for butyl sorbate, showing a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification. nist.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of butyl sorbate will show characteristic absorption bands for the C=O group of the ester, the C=C bonds of the conjugated diene system, and the C-O bond of the ester. nist.gov

Table 4: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

|---|---|

| Mass Spectrometry (Electron Ionization) | Molecular Weight: 168.23 g/mol . nist.gov The mass spectrum shows a base peak and other fragment ions that are characteristic of the compound's structure. nist.gov |

| Infrared (IR) Spectroscopy | The spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as the ester carbonyl (C=O) and the conjugated double bonds (C=C). nist.gov |

| UV Spectroscopy | The conjugated diene system in the molecule results in a characteristic absorption maximum (λmax) in the ultraviolet range. |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Butyl sorbate |

| Helium |

| Methanol |

| Nitrogen |

| Potassium sorbate |

| Sodium tetraborate |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Stereoisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework and the electronic environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule. The olefinic protons of the conjugated diene system typically appear in the downfield region, between 5.5 and 8.0 ppm, due to the deshielding effect of the double bonds. The coupling constants (J-values) between these protons are crucial for confirming the (2E,4E) stereochemistry. For instance, a large coupling constant (typically around 15 Hz) between vicinal protons on a double bond is indicative of a trans or E-configuration. The protons of the butyl ester group will also show distinct signals, with the methylene (B1212753) protons adjacent to the oxygen appearing at a lower field than the other methylene and methyl protons.

Stereoisomeric Analysis: NMR spectroscopy is particularly powerful for the analysis of stereoisomers. magritek.com While enantiomers cannot be directly distinguished by standard NMR, diastereomers can be, as they exhibit different chemical shifts and coupling constants. jeol.com For this compound, NMR can be used to differentiate it from its other geometric isomers, such as the (2Z,4E), (2E,4Z), and (2Z,4Z) forms, by careful analysis of the olefinic proton signals and their coupling patterns. magritek.comjeol.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~170-185 |

| C2 | ~5.8 | ~115-120 |

| C3 | ~7.3 | ~140-145 |

| C4 | ~6.2 | ~125-130 |

| C5 | ~6.1 | ~135-140 |

| C6 (CH₃) | ~1.9 | ~18 |

| C1' (OCH₂) | ~4.1 | ~64 |

| C2' (CH₂) | ~1.7 | ~31 |

| C3' (CH₂) | ~1.4 | ~19 |

| C4' (CH₃) | ~0.9 | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₀H₁₆O₂), the molecular weight is approximately 168.24 g/mol . thegoodscentscompany.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z 168. However, this peak may be weak or absent depending on the stability of the molecular ion. libretexts.org

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. libretexts.org

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

For butyl sorbate, characteristic fragment ions would be expected from the loss of the butoxy group or parts of the butyl chain. The fragmentation of the conjugated diene system can also produce specific ions. For instance, the mass spectrum of the related compound, ethyl (2E,4E)-hexa-2,4-dienoate, shows characteristic fragmentation patterns that can be compared. nist.gov The analysis of these fragment ions allows for the reconstruction of the original molecule's structure. ccsenet.orgresearchgate.net

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - C₄H₉O]⁺ | Loss of the butoxy radical |

| 97 | [C₆H₉O]⁺ | Likely from cleavage within the diene system |

| 81 | [C₆H₉]⁺ | Loss of the carboxyl group and butyl chain |

| 67 | [C₅H₇]⁺ | A common fragment in cyclic and acyclic dienes |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: The relative intensities of these peaks will vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the following characteristic absorption bands are expected:

A strong absorption band around 1715-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.

Absorption bands in the region of 1600-1650 cm⁻¹ due to the C=C stretching vibrations of the conjugated diene system.

A distinct band around 995 cm⁻¹ which is characteristic of the C-H out-of-plane bending vibration for a trans-disubstituted alkene, confirming the E-configuration of the double bonds.

C-O stretching vibrations for the ester linkage will appear in the 1100-1300 cm⁻¹ region.

C-H stretching vibrations for the sp² and sp³ hybridized carbons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ , respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for confirming the presence of conjugated systems. The conjugated diene system in this compound results in a strong absorption in the UV region. The parent compound, (2E,4E)-hexa-2,4-dienoic acid, has a maximum absorption (λmax) at approximately 250-260 nm. The butyl ester would be expected to have a similar λmax. This absorption is due to the π → π* electronic transition within the conjugated system. The high molar absorptivity (ε) associated with this transition is indicative of the extended conjugation.

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

| Infrared (IR) | C=O Stretch (Ester) | ~1715-1735 cm⁻¹ |

| Infrared (IR) | C=C Stretch (Conjugated) | ~1600-1650 cm⁻¹ |

| Infrared (IR) | trans-C-H Bend | ~995 cm⁻¹ |

| UV-Visible (UV-Vis) | π → π* Transition (λmax) | ~250-260 nm |

Method Validation and Trace Analysis in Complex Matrices

Detection Limits and Sensitivity Studies

For the quantitative analysis of this compound, particularly at low concentrations, it is crucial to establish the detection limits and sensitivity of the analytical methods used. Detection limits, often defined as the lowest concentration of an analyte that can be reliably distinguished from a blank sample, are determined through statistical analysis of multiple measurements of low-concentration standards.

Sensitivity, on the other hand, refers to the change in the analytical signal per unit change in the analyte concentration. In chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are often coupled with mass spectrometry (GC-MS, LC-MS) for trace analysis, sensitivity is reflected in the slope of the calibration curve.

Studies focusing on the determination of related compounds, such as sorbic acid and its salts, in various matrices have established detection limits in the parts per million (ppm) to parts per billion (ppb) range, depending on the specific technique and sample matrix. t3db.ca Similar levels of sensitivity would be expected for the analysis of butyl sorbate.

Sample Preparation and Extraction Protocols for Research

The accurate quantification of this compound in complex matrices, such as environmental or biological samples, necessitates effective sample preparation and extraction protocols. The goal of these procedures is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.

Commonly employed extraction techniques for esters from various matrices include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for efficient extraction.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This method offers high recovery and concentration factors.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or directly immersed). The analyte partitions into the coating and is then thermally desorbed into the injector of a gas chromatograph.

The selection of the most appropriate extraction protocol depends on the physicochemical properties of the analyte (e.g., polarity, volatility) and the nature of the sample matrix. For research purposes, the development and validation of these protocols are essential to ensure the reliability of the analytical results.

Mechanistic Investigations of Butyl Sorbate S Chemical and Biological Interactions

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial efficacy of butyl sorbate (B1223678) stems from its ability to interact with and disrupt essential microbial structures and functions. Its lipophilic nature facilitates its passage across cell membranes, leading to a cascade of inhibitory effects.

Cellular and Subcellular Targets in Microbial Systems

Butyl sorbate exerts its antimicrobial effects by targeting key cellular and subcellular components in microorganisms. A primary mechanism is the disruption of the cytoplasmic membrane's integrity and function. This interference with the cell membrane can lead to a loss of proton motive force and leakage of essential intracellular components.

Furthermore, butyl sorbate has been shown to inhibit various essential enzymes in microbial systems. This inhibition disrupts critical metabolic processes necessary for microbial growth and survival. For instance, studies have demonstrated the inhibitory action of sorbate esters on enzymes involved in glucose metabolism and transport. The lipophilic butyl group enhances the molecule's ability to penetrate the microbial cell membrane and reach these intracellular enzyme targets.

Impact on Microbial Metabolic Pathways

The antimicrobial action of butyl sorbate extends to the disruption of crucial microbial metabolic pathways. One of the significant impacts is on fatty acid oxidation. By inhibiting enzymes essential for this process, butyl sorbate interferes with the breakdown of fatty acids, a key energy source for many microorganisms.

Chemical Reactivity and Transformation Mechanisms

The chemical structure of butyl sorbate, particularly its conjugated diene system, dictates its reactivity and the pathways through which it can be transformed.

Hydrogenation Reaction Pathways and Catalytic Mechanisms

The conjugated double bonds in the hexadienoic acid moiety of butyl sorbate are susceptible to hydrogenation. This reaction typically proceeds in the presence of a metal catalyst, such as palladium or nickel. The hydrogenation process can be controlled to selectively reduce one or both of the double bonds, leading to a variety of products.

The catalytic mechanism involves the adsorption of both the butyl sorbate molecule and hydrogen onto the surface of the catalyst. The reaction proceeds stepwise, with the addition of hydrogen atoms across the double bonds. The initial product is often the mono-unsaturated ester, which can then undergo further hydrogenation to the fully saturated butyl hexanoate. The specific reaction conditions, including temperature, pressure, and the choice of catalyst, play a crucial role in determining the selectivity and yield of the different hydrogenation products.

Table 1: Products of Butyl Sorbate Hydrogenation

| Reactant | Catalyst | Major Products |

|---|---|---|

| (2E,4E)-hexa-2,4-dienoic acid butyl ester | Palladium/Carbon | Butyl hex-3-enoate, Butyl hexanoate |

| This compound | Nickel | Butyl hexanoate |

Oxidation and Degradation Mechanisms of the Dienyl System

The dienyl system of butyl sorbate is also prone to oxidation, which can lead to the degradation of the molecule. This process can be initiated by various factors, including exposure to light, heat, and oxidizing agents. The oxidation can result in the formation of a range of products, including aldehydes, ketones, and shorter-chain carboxylic acids.

The mechanism of oxidation often involves the formation of radical intermediates, which can then react with oxygen to form peroxy radicals. These reactive species can propagate a chain reaction, leading to the breakdown of the conjugated diene structure. The loss of the conjugated system results in a loss of the characteristic properties of butyl sorbate, including its antimicrobial activity. The degradation products can also potentially contribute to off-flavors and aromas in products where butyl sorbate is used as a preservative.

Radical Scavenging Properties and Mechanisms

This compound, also known as butyl sorbate, possesses notable radical scavenging properties, a characteristic largely attributed to its conjugated diene structure. The chemical architecture of butyl sorbate, featuring two double bonds separated by a single bond, allows for the delocalization of electrons across the carbon chain. This delocalization enhances the stability of the molecule and its ability to interact with and neutralize free radicals. libretexts.orgslideshare.net

The primary mechanism by which butyl sorbate exerts its antioxidant effect is through hydrogen atom transfer (HAT). nih.gov In this process, the butyl sorbate molecule donates a hydrogen atom to a free radical, thereby quenching the radical's reactivity and preventing it from causing oxidative damage to other molecules. The resulting butyl sorbate radical is stabilized by resonance, a direct consequence of its conjugated double bond system. This resonance stabilization makes the butyl sorbate radical significantly less reactive than the initial free radical, effectively halting the propagation of radical chain reactions. nih.govwikipedia.org

The conjugated system in butyl sorbate can react directly with stable free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant activity. Studies on structurally related conjugated linoleic acids (CLA) have shown that they can directly react with and quench DPPH radicals without a lag phase, indicating an immediate protective effect against free radicals. nih.gov This immediate action is a key feature of the radical scavenging capability of compounds containing conjugated dienes.

The antioxidant efficiency of such compounds is also influenced by their ability to participate in other mechanisms, such as single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET), particularly in different solvent environments. frontiersin.org However, for lipophilic compounds like butyl sorbate, the HAT mechanism is generally considered the predominant pathway for radical scavenging. nih.gov

Structure-Activity Relationship (SAR) Studies

Stereochemical Influence on Biological Activity

The biological activity of sorbic acid and its derivatives is significantly influenced by their stereochemistry. The (2E,4E) configuration of the two double bonds is crucial for the molecule's antimicrobial efficacy. This specific spatial arrangement of the atoms is the most thermodynamically stable and is associated with the highest level of antimicrobial activity. mdpi.comnih.gov

While direct comparative studies on the various stereoisomers of butyl sorbate are limited, research on related compounds provides strong evidence for the importance of this specific configuration. Studies on other chiral molecules have consistently demonstrated that stereochemistry plays a pivotal role in biological activity, often because of the specific fit required for interaction with biological targets like enzymes and receptors. nih.gov For instance, in the case of 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers exhibited significant antiplasmodial activity, highlighting the critical role of stereochemistry in molecular recognition and transport. nih.gov

The geometry of the (2E,4E) isomer of sorbic acid and its esters allows for optimal interaction with microbial cell membranes and enzymes. researchgate.net Any deviation from this trans-trans configuration is expected to reduce the molecule's ability to penetrate microbial cells and interfere with their metabolic processes, thereby diminishing its biological function. The planarity and linear shape conferred by the (2E,4E) configuration are thought to be key to its function.

Role of the Butyl Ester Moiety in Compound Functionality

The esterification of sorbic acid with butanol to form butyl sorbate plays a critical role in defining the compound's functionality, particularly its antimicrobial properties. The addition of the butyl ester moiety significantly increases the lipophilicity of the molecule compared to sorbic acid itself. This enhanced lipophilicity is a key factor in its interaction with microbial cells.

The increased lipophilicity allows butyl sorbate to more readily partition into the lipid bilayer of microbial cell membranes. mdpi.comresearchgate.net This facilitates its passage into the cell, where it can exert its inhibitory effects on various cellular processes. The antimicrobial action of sorbates is known to involve the disruption of cell membrane function, inhibition of transport systems, and interference with key enzymes. mdpi.comnih.govresearchgate.net

Structure-activity relationship studies on various alkyl esters of sorbic acid and other antimicrobial fatty acids have shown that the length of the alkyl chain is a critical determinant of biological activity. nih.govjocpr.comnih.gov There is often an optimal chain length for maximal antimicrobial efficacy. For instance, a comparative study of sorbic acid derivatives found that isopropyl sorbate exhibited outstanding antimicrobial properties compared to sorbic acid and potassium sorbate. nih.gov This suggests that the size and structure of the ester group are crucial for modulating activity. The butyl group in butyl sorbate provides a balance of lipophilicity that enhances its ability to disrupt microbial membranes without being so large as to hinder its transport or interaction with intracellular targets.

The table below presents a summary of research findings on the antimicrobial activity of sorbic acid and its esters, illustrating the impact of esterification on biological function.

| Compound | Test Organism | Activity | Reference |

| Sorbic Acid | Saccharomyces cerevisiae | Good inhibitory effect | mdpi.comresearchgate.net |

| Glycerol (B35011) Sorbate | Saccharomyces cerevisiae | Higher inhibition than sorbic acid | mdpi.comresearchgate.netresearchgate.net |

| Isopropyl Sorbate | Candida albicans, Escherichia coli, Staphylococcus aureus | Outstanding antimicrobial properties | nih.gov |

| Ethyl Sorbate | Candida albicans, Escherichia coli, Staphylococcus aureus | Antimicrobial activity observed | nih.gov |

| Potassium Sorbate | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Inhibitory activity observed | cabidigitallibrary.org |

Advanced Applications and Role As a Chemical Intermediate

Butyl Sorbate (B1223678) as a Building Block in Organic Synthesis

As an important intermediate in chemosynthesis, butyl sorbate is utilized as a starting material for producing a variety of other compounds. researchgate.netgoogle.com Its reactivity is centered around the two conjugated double bonds, which can undergo various addition and reduction reactions. Standard preparative methods like Fischer-Speier esterification are often used for its synthesis, which is a foundational reaction in organic chemistry. researchgate.net The utility of butyl sorbate in organic synthesis is primarily in its capacity to be transformed into other high-value molecules. google.comthegoodscentscompany.com

Fine chemicals are pure, complex substances produced in relatively small quantities and are used in the manufacturing of specialty products such as pharmaceuticals, agrochemicals, and fragrances. ebi.ac.uk Butyl sorbate fits into this category as a key precursor. A notable application is its use in the synthesis of leaf-alcohol, a high-value fragrance and flavor compound. researchgate.netgoogle.com This conversion highlights the role of butyl sorbate in transforming a relatively simple, accessible molecule into a specialty chemical with specific, desirable properties for the fragrance industry.

The conjugated diene structure of butyl sorbate allows for stereoselective reactions, where one stereoisomer is formed in preference to others. A significant example is the highly selective hydrogenation of butyl sorbate to produce butyl cis-hex-3-enoate (a Z-isomer), a compound of interest in flavor and fragrance chemistry. researchgate.net

Research has demonstrated that this conversion can be achieved with high selectivity using specific catalysts. researchgate.net The use of a Cp-ruthenium half-sandwich complex, specifically [CpRu(butyl sorbate)]Tf (where Tf = CF3SO₃⁻), as a catalyst in the hydrogenation of butyl sorbate leads to the desired butyl cis-hex-3-enoate. researchgate.netresearchgate.net This catalytic process is remarkable for its high selectivity, achieving 95–99% formation of the desired Z-isomer. researchgate.net The stability and efficiency of the catalyst can be further enhanced by immobilizing it on a support material like montmorillonite (B579905) K10 clay. researchgate.net This stereoselective conversion is a prime example of modern catalytic methods being used to control chemical transformations precisely, yielding specific isomers from a readily available precursor like butyl sorbate.

Table 1: Research Findings on Stereoselective Hydrogenation of Butyl Sorbate

| Parameter | Finding | Source(s) |

|---|---|---|

| Starting Material | (2E,4E)-hexa-2,4-dienoic acid butyl ester (Butyl Sorbate) | researchgate.net |

| Target Product | Butyl cis-hex-3-enoate (Butyl Z-hex-3-enoate) | researchgate.net |

| Catalyst | [Cp*Ru(butyl sorbate)]Tf (Tf = CF₃SO₃⁻) | researchgate.netresearchgate.net |

| Reaction Type | Catalytic Hydrogenation | researchgate.net |

| Selectivity | 95–99% for the cis (Z) isomer | researchgate.net |

| Catalyst Support | Montmorillonite K10 (for immobilization) | researchgate.net |

Contributions to Flavor and Fragrance Chemistry Research

Esters are fundamental to the flavor and fragrance industry, with many, like butyl acetate (B1210297) and butyl butyrate (B1204436), known for their characteristic fruity aromas. perfumerflavorist.comthegoodscentscompany.com Butyl sorbate is classified as a flavor and fragrance agent, valued for the fruity notes it can impart to complex formulations. thegoodscentscompany.comnih.gov

The aroma profile of a chemical compound refers to its specific odor characteristics. While butyl sorbate is generally recognized for its fruity character, detailed public research on its specific organoleptic profile is not extensively available in the provided sources. thegoodscentscompany.com The study of flavor and aroma involves understanding how individual molecules contribute to a complex scent. For instance, research on apple aromas identifies a variety of esters, including butyl acetate and butyl butanoate, as key contributors to the fruit's characteristic scent. gychbjb.com The development of these aroma profiles is often linked to enzymatic processes, such as the action of alcohol acyltransferase (AAT), which synthesizes esters from alcohols and acyl-CoAs. gychbjb.com The investigation of esters like butyl sorbate contributes to this broader field by providing chemists and perfumers with another component to use in creating specific and desired sensory experiences.

Beyond its direct use as a fragrance component, butyl sorbate's primary role in this industry is as a chemical precursor. google.com As mentioned previously, it is an important intermediate in the synthesis of leaf-alcohol. researchgate.netgoogle.com Leaf-alcohol possesses a distinct "green" scent, reminiscent of freshly cut grass, which is highly sought after in perfumery. The ability to synthesize this high-value specialty fragrance from butyl sorbate underscores the latter's importance as a foundational building block in fragrance chemistry.

Role in Material Science and Polymer Chemistry

The applications of butyl sorbate extend into the realm of material science, primarily due to the preservative qualities associated with sorbates. A documented application for butyl sorbate is as a preservative film additive. google.com Sorbic acid and its salts, like potassium sorbate, are well-known antimicrobial agents used to inhibit the growth of mold and yeast in foods and cosmetics. tandfonline.comresearchgate.net This functionality can be extended to packaging materials, where their inclusion in edible or preservative films helps to extend the shelf life of products. nih.gov

While many butyl esters, such as butyl acrylate (B77674) and butyl propionate (B1217596), are used as monomers in the synthesis of polymers like poly(butyl acrylate) and biodegradable polyesters, there is no direct evidence in the provided search results that butyl sorbate is commonly used for this purpose. nih.govjchr.org The presence of the conjugated diene system in butyl sorbate suggests potential for specific types of polymerization, but its primary role in material science, based on available information, is as an additive to enhance the preservative properties of films. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Butyl Sorbate | This compound | C₁₀H₁₆O₂ |

| Butyl cis-hex-3-enoate | Butyl (Z)-hex-3-enoate | C₁₀H₁₈O₂ |

| Sorbic Acid | (2E,4E)-Hexa-2,4-dienoic acid | C₆H₈O₂ |

| Leaf-alcohol | (Z)-Hex-3-en-1-ol | C₆H₁₂O |

| Butyl Acetate | Butyl ethanoate | C₆H₁₂O₂ |

| Butyl Butyrate | Butyl butanoate | C₈H₁₆O₂ |

| Potassium Sorbate | Potassium (2E,4E)-hexa-2,4-dienoate | C₆H₇KO₂ |

| Butyl Acrylate | Butyl prop-2-enoate | C₇H₁₂O₂ |

| Butyl Propionate | Butyl propanoate | C₇H₁₄O₂ |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | C₇H₈O₃S |

Monomeric Applications in Polymer Development

This compound possesses the necessary chemical structure to function as a monomer in polymerization reactions. The presence of two conjugated carbon-carbon double bonds within the hexadienoate chain allows it to participate in addition polymerization. google.com This reactivity is a key factor in its potential for creating new polymer structures.

Research into the synthesis of butyl sorbate has highlighted its tendency to polymerize, particularly at elevated temperatures. google.com While often considered a challenge in the synthesis and purification of the monomer, this inherent reactivity is precisely the property leveraged in polymer development. google.com Methodologies for preparing butyl sorbate have been developed to control this polymerization, for instance, by conducting the esterification reaction under negative pressure to lower the reaction temperature and minimize spontaneous polymerization. google.com

The exploration of butyl esters as monomers is part of a broader interest in developing polymers from various ester compounds. For example, the synthesis of butyl propionate has been investigated for its potential as a monomer for biodegradable polymers. jchr.org This contextualizes the interest in butyl sorbate as a building block for new materials. The vinyl groups present in similar ester monomers, like butyl acrylate, are known to react and form stable copolymer chains, suggesting a similar potential for the dienyl structure of butyl sorbate. nih.gov The development of polymers from boronic acid-containing monomers also showcases the diverse strategies for creating functional polymers, a field where butyl sorbate could offer unique properties due to its diene structure. rsc.org

Table 1: Monomer Reactivity Data

| Property | Description | Reference |

|---|---|---|

| Functional Group for Polymerization | Two conjugated carbon-carbon double bonds (C=C-C=C) | google.com |

| Polymerization Tendency | Prone to polymerization, especially at high temperatures | google.com |

| Control Methods | Synthesis under negative pressure to reduce thermal polymerization | google.com |

Integration into Functional Film Technologies for Research

This compound is utilized as an additive in the creation of functional films, particularly for preservative applications. google.comganeshremedies.com Its role in these technologies stems from the known antimicrobial properties of sorbates, which are widely used as food preservatives. ebi.ac.uk When integrated into a polymer matrix, butyl sorbate can impart these preservative qualities to the film itself.

The application as a "preservative film additive" is a key area of its use. google.comganeshremedies.com These functional films are designed to protect packaged contents, such as foodstuffs, from microbial spoilage, thereby extending shelf life. The butyl sorbate is incorporated into the film material, from where it can exert its preservative effect. This is an example of an active packaging technology, where the packaging material plays a dynamic role in preserving the quality of the product.

The development of such films is an active area of research, aiming to improve food safety and reduce waste. The effectiveness of the preservative action depends on the concentration of butyl sorbate within the film and the rate at which it might migrate to the surface or into the packaged product.

Table 2: Functional Film Application Data

| Application Area | Function | Mechanism | Reference |

|---|---|---|---|

| Preservative Films | Additive to inhibit microbial growth | Imparts antimicrobial properties of sorbates to the film | google.comganeshremedies.com |

| Food Packaging | Active packaging component to extend shelf life | Acts as a preservative to protect contents from spoilage | google.comganeshremedies.com |

Theoretical and Computational Studies of 2e,4e Hexa 2,4 Dienoic Acid Butyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule. For butyl sorbate (B1223678), such studies would provide invaluable insights.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

A typical frontier molecular orbital analysis of butyl sorbate would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the conjugated diene system and the carbonyl group are expected to be the primary regions of reactivity. However, specific energy values and orbital coefficients for butyl sorbate are not available in published research.

Table 1: Hypothetical Frontier Molecular Orbital Data for (2E,4E)-Hexa-2,4-dienoic Acid Butyl Ester

| Parameter | Expected Value/Observation | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Suggests reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity. |

| HOMO Distribution | Likely localized over the C=C-C=C conjugated system. | Identifies the primary site for electrophilic reactions. |

| LUMO Distribution | Expected to be concentrated on the carbonyl carbon and the conjugated system. | Highlights potential sites for nucleophilic addition. |

Note: This table is illustrative and not based on actual published computational data for butyl sorbate.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimental data serves to validate the computational model and provides a more detailed assignment of spectral features. For butyl sorbate, DFT calculations could predict the vibrational frequencies of its functional groups and the electronic transitions responsible for its UV absorption. Such a study would be instrumental in confirming its structural and electronic characteristics, but no such specific computational spectroscopic analysis for butyl sorbate has been found in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like butyl sorbate and for studying its interactions with other molecules, such as solvents or biological macromolecules. The butyl chain and the rotatable bonds within the dienoate moiety allow for a range of possible conformations that can influence the molecule's physical properties and biological activity.

MD simulations could reveal the preferred conformations of butyl sorbate in different environments, the dynamics of its conformational changes, and the nature of its intermolecular interactions. This information is particularly relevant for understanding its behavior as a food preservative and its interactions with microbial membranes. nih.gov However, to date, no studies have been published that apply MD simulations to specifically investigate this compound.

Computational Approaches for Reaction Mechanism Elucidation

A computational investigation into the reaction mechanisms of butyl sorbate could explore various transformations, such as its hydrolysis, oxidation, or its reactions as a Michael acceptor. Such studies would be critical for understanding its stability, degradation pathways, and its mode of action as an antimicrobial agent.

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is employed to correlate the chemical structure of a series of compounds with their biological activity. While butyl sorbate has been mentioned in the context of QSAR studies on other compounds, such as insect attractants, there are no published QSAR models that specifically include butyl sorbate to predict a particular activity. researchgate.net

Developing a QSAR model for a series of sorbate esters, including butyl sorbate, could help in predicting their antimicrobial potency or other biological effects based on various molecular descriptors. This would be a valuable tool for designing new and more effective preservatives.

Environmental Fate and Biotransformation of Butyl Sorbate

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily driven by light (photodegradation) and water (chemical hydrolysis), which are significant in determining the environmental persistence of butyl sorbate (B1223678).

Direct research on the photodegradation of butyl sorbate is not extensively documented in peer-reviewed literature. However, the core structure of the molecule, (2E,4E)-hexa-2,4-dienoic acid (sorbic acid), is known to be unstable in the presence of light. usda.gov The conjugated double bond system in the sorbic acid moiety acts as a chromophore, absorbing ultraviolet radiation, which can initiate photochemical reactions.

It is anticipated that butyl sorbate would exhibit similar light sensitivity. Potential photodegradation pathways could include:

Isomerization: UV exposure could lead to the conversion of the (2E,4E) isomer into other geometric isomers, which may have different chemical and biological properties.

Cyclization: The conjugated diene system could undergo cyclization reactions to form various cyclic byproducts.

Oxidation: In the presence of atmospheric oxygen and UV light, photo-oxidation can occur, leading to the formation of hydroxylated or carbonylated derivatives and eventual cleavage of the carbon chain.

Studies on other unsaturated esters, such as certain phthalate (B1215562) esters, show that photodegradation can lead to the formation of various byproducts, including ring-opening products. For instance, the photodegradation of dibutyl phthalate can yield a compound named butyl (2E,4E)-7-oxohepta-2,4-dienoate, highlighting the potential for complex transformations. frontiersin.orgresearchgate.net

Table 1: Potential Photodegradation Reactions of Butyl Sorbate

| Reaction Type | Description | Potential Products |

|---|---|---|

| Photo-isomerization | Change in the geometric configuration of the double bonds (e.g., E to Z). | Geometric isomers of butyl sorbate |

| Photo-oxidation | Reaction with oxygen initiated by light, potentially involving radical species. | Hydroxylated derivatives, epoxides, carbonyl compounds |

| Photo-dimerization/Cyclization | Reaction between two molecules or intramolecularly to form cyclic structures. | Cyclobutane derivatives, other cyclic compounds |

In aquatic environments, the primary abiotic degradation pathway for butyl sorbate is expected to be chemical hydrolysis. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. This process would break down butyl sorbate into its parent molecules.

Expected Hydrolysis Reaction: (2E,4E)-hexa-2,4-dienoic acid butyl ester + H₂O → (2E,4E)-hexa-2,4-dienoic acid + Butan-1-ol

Table 2: Expected Products of Butyl Sorbate Hydrolysis

| Reactant | Condition | Primary Products |

|---|---|---|

| This compound | Acid-catalyzed hydrolysis | (2E,4E)-hexa-2,4-dienoic acid, Butan-1-ol |

| Base-catalyzed hydrolysis | Sorbate salt, Butan-1-ol |

Biotic Transformation in Environmental Systems

Biotic transformation, or biodegradation, mediated by microorganisms and their enzymes, is a critical pathway for the removal of organic compounds from the environment.

The microbial degradation of butyl sorbate is predicted to begin with the hydrolysis of the ester bond, a common first step in the breakdown of ester-containing compounds like phthalates. nih.govnih.gov This initial cleavage would be carried out by extracellular or intracellular microbial enzymes.

Following hydrolysis, the resulting products undergo separate degradation:

(2E,4E)-hexa-2,4-dienoic acid: This fatty acid is readily metabolized by a wide range of microorganisms. Some microbes are known to decarboxylate sorbic acid, producing the volatile compound 1,3-pentadiene (B166810), which has been identified as an off-odor in spoiled food products. mdpi.com However, in typical environmental settings, sorbic acid is expected to be completely degraded to carbon dioxide and water through the β-oxidation pathway, which is a fundamental process for metabolizing fatty acids. usda.gov

Butan-1-ol: This simple alcohol is also readily biodegradable and serves as a carbon source for many microorganisms, being oxidized first to butanal, then to butanoic acid, and finally entering central metabolic pathways.

Table 3: Postulated Microbial Degradation Pathway and Metabolites of Butyl Sorbate

| Step | Process | Intermediate Metabolites | End Products |

|---|---|---|---|

| 1 | Ester Hydrolysis | (2E,4E)-hexa-2,4-dienoic acid, Butan-1-ol | - |

| 2a | Degradation of Sorbic Acid | Acyl-CoA derivatives (via β-oxidation) or 1,3-pentadiene (via decarboxylation) | Carbon Dioxide, Water, Biomass |

| 2b | Degradation of Butan-1-ol | Butanal, Butanoic acid |

The key enzymatic process in the biotransformation of butyl sorbate is hydrolysis, catalyzed by enzymes belonging to the hydrolase class, specifically carboxylesterases (or simply esterases) and lipases. These enzymes are ubiquitous in microorganisms and are responsible for cleaving ester bonds. nih.gov

The enzymatic reaction is as follows: Butyl sorbate + H₂O ---(Esterase/Lipase)--> Sorbic acid + Butan-1-ol

Studies on other esters, such as polysorbates and phthalates, confirm that enzymatic hydrolysis is the rate-limiting step in their degradation. nih.govnih.gov The efficiency of this enzymatic attack depends on several factors, including the specific microbial species present, enzyme expression levels, and environmental conditions like temperature and pH. For example, a thermophilic esterase, EstD11, has been characterized for its ability to hydrolyze various esters, demonstrating the broad capability of such enzymes. csic.es Once the ester bond is broken, the resulting acid and alcohol are more water-soluble and bioavailable for subsequent intracellular metabolism by the microbial community.

Methodologies for Environmental Detection and Monitoring

To assess the presence and concentration of butyl sorbate and its degradation products in environmental matrices like water and soil, robust analytical methods are required. While methods specifically validated for butyl sorbate are not widely published, standard techniques used for similar analytes, such as other preservatives and esters, are directly applicable.

The most common and effective techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC, typically in a reversed-phase configuration with a C18 column, is a primary method for analyzing preservatives. pjoes.comijrsset.org Detection is often achieved using an ultraviolet (UV) detector, as the conjugated diene system of the sorbate moiety absorbs UV light effectively.

Gas Chromatography (GC): GC is also a powerful tool for this analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netkoszalin.pl GC-MS provides high selectivity and sensitivity, allowing for definitive identification and quantification of the target compound and its metabolites.

For environmental samples, a pre-concentration and clean-up step is usually necessary, especially for trace-level analysis. Solid-Phase Extraction (SPE) is a widely used technique for aqueous samples, where a sorbent material (e.g., Oasis HLB) is used to isolate the analytes from the water matrix before elution with a solvent and subsequent analysis. pjoes.comkoszalin.pl

Table 4: Summary of Analytical Methodologies for Butyl Sorbate

| Technique | Detector | Sample Preparation (for water) | Applicability |

|---|---|---|---|

| HPLC | UV/Vis or Diode Array Detector (DAD) | Solid-Phase Extraction (SPE) | Quantification of butyl sorbate and sorbic acid. |

| GC | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Liquid-Liquid Extraction or SPE | Quantification and identification of butyl sorbate and volatile metabolites like butanol. |

| LC-MS/MS | Tandem Mass Spectrometer | SPE or direct injection | Highly sensitive and selective analysis for trace-level detection and confirmation. |

Future Research Directions for 2e,4e Hexa 2,4 Dienoic Acid Butyl Ester

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of (2E,4E)-hexa-2,4-dienoic acid butyl ester often relies on conventional esterification methods, such as Fischer esterification, which may involve harsh reaction conditions and the use of environmentally challenging catalysts. Future research will increasingly focus on developing greener, more sustainable, and efficient synthetic pathways.

A primary area of investigation is the use of enzymatic catalysis, particularly with lipases. nih.govnih.govresearchgate.netmdpi.com Lipases offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. Research into the lipase-catalyzed synthesis of other sorbate (B1223678) esters has shown promising results, suggesting a viable path for the butyl ester. mdpi.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), can further enhance sustainability by allowing for enzyme recycling and continuous processing. nih.govacs.org

Another promising avenue is the exploration of unconventional reaction media to replace traditional organic solvents. Deep eutectic solvents (DESs) and solvent-free reaction systems are gaining attention. nih.gov DESs, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and can enhance substrate solubility and enzyme stability. nih.gov Solvent-free systems, where the reactants themselves act as the solvent, minimize waste and simplify downstream processing. dongguk.edu

Future research in this area should focus on optimizing these sustainable methods for the specific synthesis of this compound. This includes screening for novel, robust lipases, designing efficient immobilization techniques, and tailoring DES compositions for optimal reaction kinetics and yield.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Routes for this compound

| Feature | Conventional Fischer Esterification | Lipase-Catalyzed Esterification |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (e.g., Candida antarctica lipase B) |

| Temperature | High (often reflux) | Mild (e.g., 40-60 °C) |

| Solvent | Often excess alcohol or organic solvent | Can be solvent-free or in green solvents (e.g., DESs) |

| Selectivity | Moderate, can lead to by-products | High chemo-, regio-, and stereoselectivity |

| Sustainability | Lower (harsh conditions, waste generation) | Higher (biodegradable catalyst, milder conditions) |

Deeper Unraveling of Mechanistic Interactions at the Molecular Level

A fundamental understanding of how this compound interacts with its molecular targets is crucial for optimizing its existing applications and discovering new ones. Future research should employ a combination of computational modeling and experimental techniques to elucidate these interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the chemical structure of sorbic acid esters with their biological or chemical activity. While such studies have been applied to other esters, a dedicated QSAR model for a series of alkyl (2E,4E)-hexa-2,4-dienoates, including the butyl ester, would provide valuable insights into the influence of the alkyl chain length on its efficacy.

Molecular docking and molecular dynamics simulations can offer a detailed view of the binding of this compound to specific enzymes or receptors. This is particularly relevant for understanding its mode of action in biological systems. For instance, in the context of its potential antimicrobial properties, simulations could reveal how it interacts with microbial cell membranes or key metabolic enzymes. Studies on other butyl esters have shown the importance of dispersive forces and hydrogen bonding in their molecular aggregation, which could be a starting point for investigating the butyl sorbate ester. nih.gov

These computational approaches should be complemented by experimental techniques such as X-ray crystallography of the ester bound to a target protein or advanced spectroscopic methods like NMR to validate the in-silico findings.

Development of Advanced Analytical Platforms for Real-time Monitoring

The ability to monitor the synthesis of this compound in real-time is essential for process optimization, quality control, and ensuring high yields. Future research will focus on the implementation of Process Analytical Technology (PAT) for this purpose.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Near-Infrared (NIR) spectroscopy are powerful tools for real-time reaction monitoring. researchgate.netresearchgate.netyoutube.com These methods can provide continuous data on the concentration of reactants and products without the need for manual sampling and offline analysis. researchgate.netresearchgate.net For example, the esterification of butan-1-ol has been successfully monitored using NIR spectroscopy, demonstrating the feasibility of this approach for butyl ester synthesis. researchgate.net

Furthermore, the development of online High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems can provide more detailed, quantitative analysis of the reaction mixture in real-time or near-real-time. nih.govnih.gov Compact and automated LC systems are becoming increasingly available, allowing for the monitoring of even small-scale reactions with high temporal resolution. nih.gov These advanced analytical platforms will enable a more precise control over the reaction parameters, leading to a more efficient and consistent production of this compound.

Table 2: Advanced Analytical Platforms for Real-time Monitoring of Ester Synthesis

| Analytical Technique | Principle | Advantages for Real-time Monitoring |

| In-situ FTIR Spectroscopy | Measures vibrational modes of molecules. | Non-destructive, provides real-time concentration profiles of reactants and products. youtube.com |

| Near-Infrared (NIR) Spectroscopy | Measures overtone and combination bands of molecular vibrations. | Rapid, non-invasive, suitable for online process control. researchgate.netresearchgate.net |

| Online HPLC/GC | Chromatographic separation of components. | Provides quantitative data on individual components, including isomers and impurities. nih.govnih.gov |

Designing Next-Generation Derivatives with Tailored Chemical Functionality

Building upon the core structure of this compound, future research will explore the synthesis of novel derivatives with tailored chemical functionalities to enhance their performance in specific applications.

One promising area is the synthesis of sorbic acid amides by conjugating sorbic acid with amino acid esters. nih.gov This approach has been shown to yield derivatives with significantly improved and pH-independent antimicrobial activity compared to the parent acid. nih.gov Similar strategies could be applied to create novel amide or other functionalized derivatives of the butyl ester, potentially leading to compounds with enhanced biological activity or improved physical properties.

Another direction is the creation of hybrid molecules that combine the structural features of this compound with other active moieties. For example, esterifying sorbic acid with glycerol (B35011) has been shown to improve its antimicrobial properties. mdpi.com Investigating the synthesis of derivatives where the butyl group is replaced by or functionalized with other chemical groups could lead to compounds with novel applications in areas such as materials science or as specialty chemicals. google.com The synthesis of lipophilic esters from phenolic acids has also been explored to enhance antioxidant properties, a strategy that could be adapted for sorbic acid derivatives. researchgate.net

The design of these next-generation derivatives will be guided by computational chemistry to predict their properties and potential activities before their synthesis, thereby accelerating the discovery process.

Q & A

Q. How does the steric and electronic profile of the butyl ester influence its interaction with biological targets compared to methyl or calcium sorbate?

- Methodological Answer : Conduct molecular docking studies with target proteins (e.g., fungal CYP51). Compare binding affinities using AutoDock Vina. Synthesize analogs with varying alkyl chain lengths (methyl, ethyl, butyl) and assay inhibitory activity. Correlate results with Hammett constants and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.